

Elaiomycin: A Historical Perspective on a Tuberculostatic Agent

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Compound of Interest

Compound Name: *Elaiomycin*

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An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elaiomycin, an azoxyalkene antibiotic isolated from *Streptomyces hepaticus* in 1954, initially demonstrated promising in vitro activity against *Mycobacterium tuberculosis*. This technical guide provides a comprehensive historical overview of **Elaiomycin**'s journey as a potential tuberculostatic agent. It details the early discovery, in vitro efficacy, and the subsequent preclinical toxicity and in vivo studies that ultimately led to the discontinuation of its development for tuberculosis therapy. This document summarizes the available quantitative data, outlines the likely experimental protocols of the era, and presents logical workflows for its initial investigation. While **Elaiomycin**'s clinical development was halted due to a lack of in vivo efficacy and significant toxicity concerns, its history offers valuable insights into the challenges of antibiotic discovery and development.

Introduction

The mid-20th century was a golden age for antibiotic discovery, with soil-dwelling actinomycetes proving to be a rich source of novel antimicrobial compounds. In 1954, two seminal papers by Haskell, Ryder, and Bartz, and by Erlich and colleagues, described the isolation, characterization, and biological activity of a new antibiotic, **Elaiomycin**, from the fermentation broths of *Streptomyces hepaticus*.^[1] This compound, identified as an

azoxyalkene, exhibited potent inhibitory effects against *Mycobacterium tuberculosis* in vitro, sparking hope for a new weapon in the fight against tuberculosis. However, this initial promise was soon tempered by disappointing in vivo results and significant toxicity findings. This guide delves into the scientific history of **Elaiomycin**'s evaluation as a tuberculostatic agent, presenting the available data in a structured format for researchers and drug development professionals.

Discovery and Physicochemical Properties

Elaiomycin was first isolated from the culture filtrate of *Streptomyces hepaticus*.^[2] Its structure was later elucidated, and a laboratory synthesis was achieved in 1977.^[1]

Table 1: Physicochemical Properties of **Elaiomycin**

Property	Value	Reference
Chemical Formula	C ₁₃ H ₂₆ N ₂ O ₃	^[1]
Molar Mass	258.362 g·mol ⁻¹	^[1]
Appearance	Pale yellow oil	^[2]
Solubility	Sparingly soluble in water; soluble in most common organic solvents	^[2]
Stability	Stable in air and in neutral or slightly acidic aqueous solutions	^[2]

In Vitro Tuberculostatic Activity

Early studies reported that **Elaiomycin** possessed strong in vitro activity against *Mycobacterium tuberculosis* var. *hominis*.^[2] While the specific Minimum Inhibitory Concentration (MIC) values from the original 1954 studies are not readily available in modern databases, the research of that era laid the groundwork for future antimicrobial susceptibility testing.

Preclinical In Vivo Studies

Despite its promising in vitro profile, **Elaiomycin** proved to be ineffective in vivo.^[2] Preclinical studies in animal models, likely guinea pigs which were a common model for tuberculosis research at the time, showed a lack of therapeutic action against experimental tuberculosis infections.

Toxicology and Carcinogenicity

The definitive factor in the cessation of **Elaiomycin**'s development as a tuberculostatic agent was its significant toxicity and carcinogenic potential.

Acute and Chronic Toxicity

Preclinical studies in mice, guinea pigs, and rats revealed significant toxic effects.

Table 2: Summary of **Elaiomycin** Toxicity Data

Species	Route of Administration	Dose	Observed Effects	Reference
Mice	Not specified	Not specified	Liver damage	^[2]
Guinea Pigs	Not specified	Not specified	Liver damage	^[2]
Young Rats	Oral	> 40 mg/kg	Liver necrosis and death	^[2]
Rats	Oral	> 40 mg/kg	Testicular atrophy, gastric ulcers	^[2]

Carcinogenicity

Elaiomycin was found to be a potent carcinogen in rats.

Table 3: Carcinogenicity Profile of **Elaiomycin** in Rats

Route of Administration	Dose Range (mg/kg)	Tumor Types Observed	Reference
Intragastric, Subcutaneous, or Intraperitoneal	10-40	Papillary adenocarcinoma of the kidney, sarcoma of the liver, adenocarcinoma of the upper jejunum, oligodendroglioma of the brain, squamous carcinoma of the jaw, lymphoid tumors	[2]

Mechanism of Action

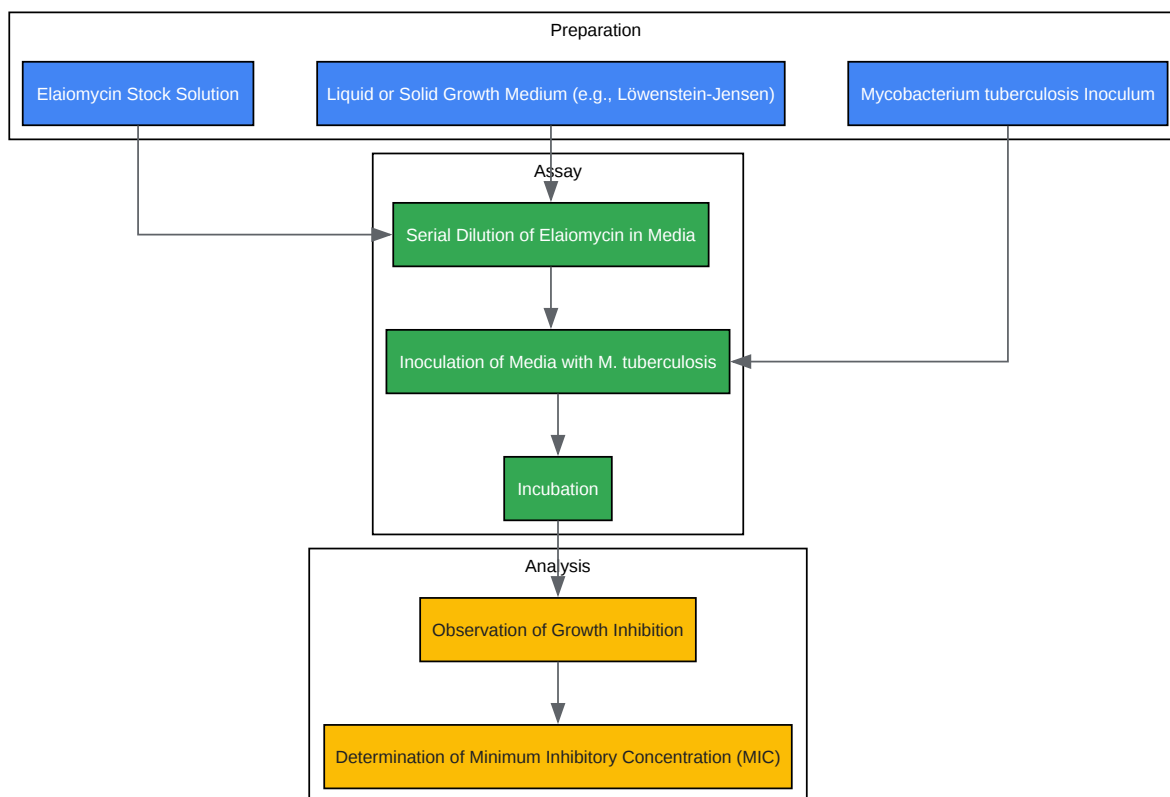
The precise mechanism by which **Elaiomycin** exerts its tuberculostatic effect in vitro remains unknown.[2] The early research focus on its antimicrobial properties was quickly overshadowed by its toxicity, and further investigation into its mode of action appears to have been limited.

Experimental Protocols (Reconstructed)

While the exact, detailed protocols from the 1954 studies are not available, it is possible to reconstruct the likely methodologies based on the standard practices of the time.

In Vitro Susceptibility Testing

The determination of **Elaiomycin**'s in vitro activity against *M. tuberculosis* would have likely followed a broth or agar dilution method.

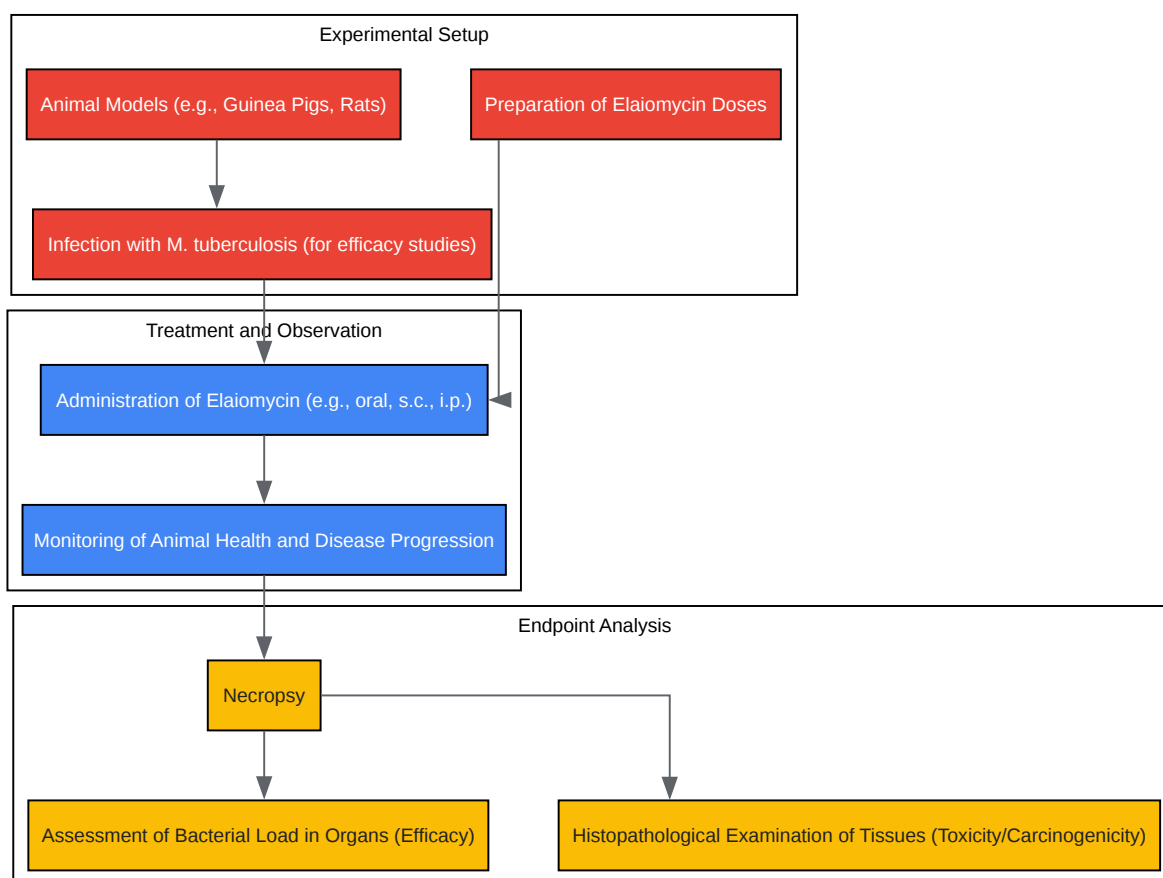


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A representative workflow for determining the Minimum Inhibitory Concentration (MIC) of **Elaiomycin**.

In Vivo Efficacy and Toxicity Studies

The in vivo evaluation of **Elaiomycin** would have involved animal models, most likely guinea pigs for efficacy and rats or mice for toxicity.



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A generalized workflow for in vivo efficacy and toxicity studies of **Elaiomycin**.

Conclusion

The story of **Elaiomycin** as a potential tuberculostatic agent is a stark reminder of the complexities inherent in drug discovery. While demonstrating initial promise with its in vitro activity, the insurmountable hurdles of a lack of in vivo efficacy and severe toxicity, including carcinogenicity, led to its early abandonment for this indication. The history of **Elaiomycin** underscores the critical importance of comprehensive preclinical evaluation, encompassing

both efficacy and a thorough toxicological profile, in the development of new therapeutic agents. Although it never reached the clinic for tuberculosis treatment, the study of **Elaiomycin** contributed to the growing body of knowledge on microbial natural products and the rigorous standards required for drug development.

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References

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